1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.422. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a common structural motif in many biologically active compounds . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound might interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with an indole moiety can bind to their targets through hydrogen bonding .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. Given the wide range of activities associated with indole derivatives , the effects could be diverse.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-8-7-14(11-18(17)26-2)12-21-19(23)22-13-20(24)10-9-15-5-3-4-6-16(15)20/h3-8,11,24H,9-10,12-13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRYFWIUFQQBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.